
2-Hydroxypropyl methacrylate
Overview
Description
2-Hydroxypropyl methacrylate (2-HPMA) is a monofunctional methacrylate monomer characterized by a hydroxyl group and a methacrylic ester group. It is a versatile compound with the molecular formula C₇H₁₂O₃, molecular weight 144.17 g/mol, and density 1.066 g/mL at 25°C . Its boiling point is 57°C at 0.5 mmHg, and it exhibits good water solubility (107 g/L) . 2-HPMA is commercially available as a mixture of isomers (75 mol% this compound and 25 mol% 2-hydroxyisopropyl methacrylate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl methacrylate can be synthesized through the reaction of methacrylic acid with propylene oxide. In a typical procedure, 0.26 mol of oxirane (propylene oxide), 0.54 mol of methacrylic acid, 0.30 mol of pyridine, and 100 ppm of hydroquinone are mixed in 200 ml of toluene solvent at 85°C for 24 hours with a magnetic stirrer . After the reaction is complete, a 30% sodium hydroxide solution is added until the mixture is taken up in an ethereal separation funnel and becomes basic .
Industrial Production Methods
Industrial production of this compound typically involves the same reaction between methacrylic acid and propylene oxide, but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl methacrylate undergoes various types of chemical reactions, including:
Polymerization: It readily copolymerizes with a wide range of monomers such as methacrylic acid, acrylonitrile, and styrene.
Esterification: It can react with alcohols to form esters.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Esterification: Typically involves acid catalysts and heat.
Addition Reactions: Often require specific catalysts or initiators depending on the desired product.
Major Products Formed
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Esters: Used in various chemical syntheses and industrial applications.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
HPMA is extensively studied for its potential as a drug carrier due to its biocompatibility and ability to form hydrogels. Research indicates that HPMA-based polymers can effectively encapsulate drugs, allowing for controlled release mechanisms. A study comparing poly(2-hydroxypropyl methacrylate) (pHPMA) with poly(2-hydroxyethyl methacrylate) (pHEMA) demonstrated that pHPMA exhibited superior drug release profiles for Naproxen, influenced by factors such as pH and swelling properties of the polymer matrix .
Polymer Type | Drug | Release Mechanism | Key Findings |
---|---|---|---|
pHPMA | Naproxen | Fickian diffusion | Enhanced release dynamics compared to pHEMA |
pHEMA | Naproxen | Fickian diffusion | Less effective than pHPMA in drug encapsulation |
1.2 Cancer Therapy
HPMA is also utilized in the development of nanoparticles for targeted cancer therapy. Engineered nanoparticles incorporating HPMA have shown promise in enhancing the solubility of poorly soluble chemotherapeutic agents, thereby improving their therapeutic efficacy. For instance, studies involving HPMA-based micelles demonstrated increased drug concentration at tumor sites, facilitating better treatment outcomes for breast cancer .
Dental Applications
2.1 Restorative Materials
In dentistry, HPMA is incorporated into restorative materials due to its favorable mechanical properties and biocompatibility. Recent research evaluated eugenyl-2-hydroxypropyl methacrylate (EgGMA), a derivative of HPMA, as a potential monomer in dental formulations. The study revealed that EgGMA-modified composites exhibited improved mechanical strength and aesthetic properties compared to traditional materials .
2.2 Adhesives
HPMA is also used in dental adhesives due to its ability to bond well with enamel and dentin surfaces. The incorporation of HPMA into adhesive formulations has been shown to enhance bond strength and durability, making it a valuable component in restorative dentistry .
Food Packaging
3.1 Safety in Food Contact Materials
The European Food Safety Authority (EFSA) has evaluated HPMA for use in food contact materials, concluding that it poses no safety concerns when used as a monomer in acrylic resin coatings for food cans. The studies indicated minimal migration of HPMA into food products, affirming its safety for consumer use .
Occupational Health Concerns
Despite its beneficial applications, HPMA has been associated with occupational irritant contact dermatitis among workers exposed to acrylates in various industries. Case studies have documented instances of allergic reactions among nail technicians using products containing HPMA, highlighting the need for proper safety measures when handling this compound .
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. Under UV irradiation, the compound forms a cross-linking network and turns from liquid to solid within a fraction of a second . This process involves the formation of free radicals that initiate the polymerization of the methacrylate groups, leading to the creation of a solid polymer matrix .
Comparison with Similar Compounds
2-Hydroxyethyl Methacrylate (HEMA)
Research Findings :
- 2-HPMA and HEMA were copolymerized (1:3 molar ratio) to create ibuprofen-loaded polymers, demonstrating similar drug release kinetics .
- HEMA-based hydrogels exhibit lower toughness compared to 2-HPMA-crosslinked systems when modified with AHPM (3-(Acryloyloxy)-2-hydroxypropyl methacrylate) .
Methyl Methacrylate (MMA)
Research Findings :
- Copolymerization of 2-HPMA with MMA (1:3 ratio) produced hydrophobic acrylic resins for controlled drug delivery .
- MMA lacks the hydroxyl functionality of 2-HPMA, limiting its use in hydrophilic applications .
Triethylene Glycol Dimethacrylate (TEGDMA)
Research Findings :
- 2-HPMA-based thermosets matched TEGDMA in mechanical properties, offering a less toxic alternative for adhesives .
2-Ethylhexyl Methacrylate (EHMA)
Property | 2-HPMA | EHMA |
---|---|---|
Hydrophobicity | Moderate | High (long alkyl chain) |
Applications | Hydrophilic coatings | Pressure-sensitive adhesives |
Research Findings :
- Bulk copolymerization of 2-HPMA with EHMA required hydrophobic initiators (e.g., benzoyl peroxide) due to EHMA’s low polarity .
Oligo(ethylene glycol) Methyl Ether Methacrylate (MeOEGMA)
Property | 2-HPMA | MeOEGMA |
---|---|---|
Antifouling Efficiency | ~90% reduction in plasma fouling | ~95% reduction |
Biocompatibility | Moderate | High (PEG-based) |
Research Findings :
- Both 2-HPMA and MeOEGMA brushes exhibit antifouling properties, but MeOEGMA’s polyethylene glycol (PEG) backbone enhances biocompatibility .
Critical Research Findings and Contradictions
- Antifouling Performance : While 2-HPMA reduces plasma fouling by ~90%, MeOEGMA’s PEG structure offers marginally better performance .
- Mechanical Properties : 2-HPMA-based thermosets rival TEGDMA in tensile strength but require UV curing, unlike thermally cured dimethacrylates .
- Safety : 2-HPMA’s sensitization risk (R43) contrasts with HEMA’s FDA-approved status, highlighting the need for careful handling .
Biological Activity
2-Hydroxypropyl methacrylate (2-HPMA) is a methacrylate monomer that is widely used in various industrial applications, particularly in the formulation of UV-curable inks and coatings. Its biological activity is of significant interest due to its potential health effects, including sensitization and toxicity. This article explores the biological activity of 2-HPMA, focusing on its toxicological profile, metabolic pathways, and sensitization potential.
2-HPMA has the molecular formula C₇H₁₂O₃ and a low molecular weight, which facilitates its absorption through biological membranes. Its calculated water solubility is approximately at 25 °C, with a log partition coefficient (log Pow) of 1.21, indicating moderate hydrophobicity that influences its bioavailability and toxicity profile .
Acute Toxicity
Studies indicate that 2-HPMA exhibits low acute toxicity. The median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight when administered orally, suggesting a relatively safe profile under acute exposure conditions .
Dermal Absorption and Irritation
In a study assessing dermal absorption, it was found that approximately 29% of 2-HPMA was absorbed through the skin within an eight-hour period. The chemical also demonstrated irritant effects, particularly on the skin and eyes . This irritant potential may be linked to its ability to induce local inflammation upon contact.
Genotoxicity
Genotoxicity studies have shown mixed results. In vitro assays using mammalian cells indicated clastogenic effects (chromosome breakage) at concentrations as low as 0.35 mg/mL without metabolic activation. However, in vivo studies have generally reported negative results for mutagenicity . Specifically, 2-HPMA was negative in micronucleus assays conducted under OECD guidelines .
Reproductive and Developmental Toxicity
Research indicates that 2-HPMA does not exhibit significant reproductive or developmental toxicity. A no-observed-adverse-effect level (NOAEL) of 1000 mg/kg bw/day was established from studies involving repeated oral dosing in rats . No adverse effects on reproductive parameters or developmental outcomes were observed.
Contact Allergy Cases
There have been documented cases of contact allergy related to 2-HPMA exposure. A notable case involved a laboratory worker who developed dermatitis after handling inks containing this compound. Patch testing confirmed a positive reaction to 2-HPMA, indicating its sensitizing capacity . The guinea pig maximization test (GPMT) further supported this finding by demonstrating that while 2-HPMA is a weak sensitizer, it may cross-react with other methacrylates like 2-hydroxyethyl methacrylate (2-HEMA) .
Case Study: Occupational Exposure
A case study highlighted a 52-year-old male employed in an ink laboratory who developed dermatitis attributed to 2-HPMA exposure. Patch tests revealed sensitization specifically to this compound while showing negative reactions to other acrylates tested . This underscores the importance of monitoring occupational exposure to methacrylates.
Metabolic Pathways
The metabolism of 2-HPMA primarily involves hydrolysis to methacrylic acid and propylene glycol, catalyzed by carboxylesterases in the liver . This metabolic pathway is crucial for understanding its toxicity:
- Hydrolysis : Rapid conversion to less toxic metabolites.
- Conjugation : Reaction with glutathione leading to mercapturic acid formation.
- Elimination : Metabolites are eventually excreted via urine.
These processes suggest that while acute exposure may pose risks, chronic exposure could lead to accumulation of metabolites if not adequately detoxified.
Summary Table of Biological Activity Findings
Aspect | Findings |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg bw (oral) |
Dermal Absorption | ~29% absorption over 8 hours |
Genotoxicity | Clastogenic in vitro; negative in vivo |
Reproductive Toxicity | NOAEL = 1000 mg/kg bw/day |
Sensitization Potential | Weak sensitizer; positive reactions in patch tests |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-HPMA in laboratory settings?
- 2-HPMA is synthesized via addition reactions of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide or pyridine . Stabilizers such as MEHQ (≤250 ppm) are added to inhibit premature polymerization during storage . Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to minimize byproducts like ethylene glycol dimethacrylate (EGDMA) .
Q. How is 2-HPMA characterized to confirm its purity and structural integrity?
- Chromatography : High-performance liquid chromatography (HPLC) verifies purity (≥95%) and detects impurities like residual monomers or stabilizers .
- Spectroscopy : NMR and FTIR confirm the ester linkage (C=O stretch at ~1720 cm⁻¹) and hydroxyl group (broad peak at ~3400 cm⁻¹) .
- Mass spectrometry : Monoisotopic mass (144.0786 Da) and molecular formula (C₇H₁₂O₃) are validated via ESI-MS .
Q. What are the primary research applications of 2-HPMA in polymer science?
- Hydrophobic-hydrophilic copolymers : 2-HPMA’s hydroxyl and methacrylate groups enable copolymerization with acrylates, styrene, or vinyl monomers for hydrogels, contact lenses, and drug delivery systems .
- Self-assembled nanostructures : RAFT polymerization with zwitterionic polymers (e.g., PMPC) produces pH-responsive vesicles or worms at high solids concentrations (up to 25%) .
Advanced Research Questions
Q. What experimental design considerations are critical for achieving specific copolymer morphologies with 2-HPMA?
- Phase diagrams : Morphology (spheres, worms, vesicles) depends on the target degree of polymerization (DP) of the PHPMA block and total solids concentration during synthesis. For example, PMPC(25)-PHPMA(400) forms vesicles at 25% solids but worms at 16–25% .
- Kinetic control : Monitor monomer conversion via ¹H NMR to arrest polymerization at intermediate DPs for hybrid morphologies .
Q. How do conflicting data on 2-HPMA’s sensitization potential impact laboratory handling protocols?
- Human vs. animal studies : Case reports of contact allergy in workers contrast with guinea pig maximization tests (GPMT) showing weak sensitization .
- Risk mitigation : Use PPE (nitrile gloves, lab coats) and adhere to R43 (sensitization risk) and S36/37 (protective clothing) guidelines despite contradictory evidence .
Q. What methodologies analyze cross-reactivity between 2-HPMA and structurally similar acrylates?
- GPMT : Test cross-reactivity with 2-HEMA, 2-HPA, and 2-HEA. 2-HPMA sensitizes guinea pigs but shows no cross-reactivity with acrylates, only with 2-HEMA .
- Patch testing : Use 2-HPMA at 1–2% in petrolatum for human studies to differentiate between primary and cross-reactive allergies .
Q. How does solvent choice influence 2-HPMA-based hydrogel properties?
- Solvent polarity : DMSO increases hydrogel permeability (water coefficient k = 1.2×10⁻⁶ cm²/s) compared to aqueous systems (k = 0.8×10⁻⁶ cm²/s) due to altered polymer-solvent interactions .
- Reaction rate : Hydrogel synthesis in DMSO accelerates polymerization by 30% versus ethanol, attributed to improved monomer solubility .
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029629 | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25703-79-1, 923-26-2 | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
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Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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